2-Fluoro-4-vinylpyridine
Overview
Description
2-Fluoro-4-vinylpyridine is an organic compound with the molecular formula C7H6FN. It is a derivative of pyridine, where a fluorine atom is substituted at the second position and a vinyl group at the fourth position of the pyridine ring.
Mechanism of Action
Target of Action
2-Fluoro-4-vinylpyridine is a synthetic compound with a molecular weight of 123.13 It’s known that fluorinated pyridines have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .
Mode of Action
Fluoropyridines, in general, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This suggests that this compound may interact with its targets in a unique manner, potentially involving the fluorine atom’s electron-withdrawing properties.
Biochemical Pathways
Fluoropyridines are known to be involved in various biological applications, including potential imaging agents
Pharmacokinetics
The compound’s physicochemical properties, such as its molecular weight and the presence of a fluorine atom, may influence its pharmacokinetic profile .
Action Environment
It’s known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions may impact its stability and activity.
Biochemical Analysis
Biochemical Properties
2-Fluoro-4-vinylpyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions can lead to the modulation of enzyme activity, either inhibiting or enhancing their catalytic functions.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in the detoxification processes, thereby altering the cellular response to toxic substances . Additionally, this compound can modulate cell signaling pathways by interacting with key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cytochrome P450 enzymes can result in the inhibition of their catalytic activity, affecting the metabolism of other compounds . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause persistent changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes in cellular metabolism and gene expression . Toxic or adverse effects have been observed at high doses, including hepatotoxicity and nephrotoxicity. These effects are dose-dependent and can vary between different animal models.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can undergo various metabolic transformations, including hydroxylation, oxidation, and conjugation reactions. These metabolic processes can lead to the formation of active or inactive metabolites, influencing the compound’s overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in organs involved in detoxification, such as the liver and kidneys.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to specific organelles. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-vinylpyridine typically involves the fluorination of 4-vinylpyridine. One common method is the reaction of 4-vinylpyridine with a fluorinating agent such as N-fluoropyridinium salts. This reaction is usually carried out in the presence of a strong acid and at controlled temperatures to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents and maintain the required reaction conditions. The process is optimized for efficiency, safety, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-vinylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Polymerization: Catalysts like Lewis acids or bases in controlled environments.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products:
Substitution Reactions: Various substituted pyridines depending on the nucleophile used.
Polymerization: High molecular weight polymers with narrow molecular weight distribution.
Coupling Reactions: Complex organic molecules with extended carbon chains.
Scientific Research Applications
2-Fluoro-4-vinylpyridine has diverse applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with unique properties.
Medicine: Investigated for its role in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific functionalities
Comparison with Similar Compounds
2-Fluoropyridine: Lacks the vinyl group, making it less versatile in polymerization reactions.
4-Vinylpyridine: Does not have the fluorine atom, affecting its reactivity and stability.
2,6-Difluoropyridine:
Uniqueness: 2-Fluoro-4-vinylpyridine is unique due to the presence of both a fluorine atom and a vinyl group, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in various synthetic and industrial applications .
Properties
IUPAC Name |
4-ethenyl-2-fluoropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN/c1-2-6-3-4-9-7(8)5-6/h2-5H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVZHCAJTSCUEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=NC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626869 | |
Record name | 4-Ethenyl-2-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40626869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
552331-57-4 | |
Record name | 4-Ethenyl-2-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40626869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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